molecular formula C11H11F3N2O B1405906 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone CAS No. 582324-93-4

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

Cat. No. B1405906
M. Wt: 244.21 g/mol
InChI Key: JIRYUTOSMMSCKC-UHFFFAOYSA-N
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Description

“1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone” is a chemical compound with the CAS Number: 545394-33-0 . It has a molecular weight of 190.24 and its IUPAC name is 1-acetyl-1,2,3,4-tetrahydro-7-quinolinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, like 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone, have been recognized for their significant pharmacological and biological properties. These include potentials in treating various diseases such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial conditions (Danao et al., 2021). The study highlights isoquinoline's role in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications.

Applications in Organic Light-Emitting Diodes (OLEDs)

Isoquinoline derivatives also find applications in the development of organic semiconductors, particularly in organic light-emitting diodes (OLEDs). BODIPY-based materials, closely related to isoquinoline derivatives, demonstrate promising utility as 'metal-free' infrared emitters for OLED devices, indicating the potential for applications beyond pharmacology into materials science (Squeo & Pasini, 2020).

Role in Hydrogen Atom Transfer Reactions

Further, the exploration of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent wire clusters attached to aromatic molecules like hydroxyquinoline provides insights into reaction mechanisms that could be relevant for understanding the chemical behavior of similar compounds (Manca, Tanner, & Leutwyler, 2005).

Metabolic and Antimalarial Studies

Studies on 8-aminoquinoline antimalarial agents, closely related to the compound , delve into the metabolic pathways and the potential toxic effects on erythrocytes in certain individuals, particularly those deficient in glucose-6-phosphate dehydrogenase (Strother et al., 1981). This research avenue could shed light on the metabolic behavior and potential therapeutic applications of similar compounds.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.

properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-5-1-2-7-3-4-8(15)6-9(7)16/h3-4,6H,1-2,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRYUTOSMMSCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

Synthesis routes and methods

Procedure details

A mixture of 7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (D4) (1.51 g, 5.5 mmol) and 10% palladium on charcoal (150 mg, 54% water) in methanol (80 ml) was hydrogenated at atmospheric pressure and ambient temperature for 24 h. The catalyst was removed by filtration and was washed with further methanol. The combined filtrated and washings were concentrated in vacuo to give the title compound as a pale orange solid (1.29 g). 1H NMR (250 MHz, CDCl3) δ (ppm): 7.05 (br, 1H), 6.95 (d, 1H), 6.54 (dd, 1H), 3.78 (m, 2H), 3.65 (br, 2H), 2.74 (br, 2H), 2.03 (m, 2H).
Name
7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 4
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 5
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

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